(5E)-Bimatoprost-d5

Isotope dilution mass spectrometry Stable isotope-labeled internal standard LC-MS/MS bioanalysis

(5E)-Bimatoprost-d5 (CAS not assigned; molecular formula C₂₅H₃₂D₅NO₄, molecular weight 420.6 g/mol) is a penta-deuterated stable isotope-labeled analog of 5-trans-bimatoprost, the (E)-geometric isomer of the prostaglandin F₂α analog bimatoprost. Five deuterium atoms are incorporated at the ethylamide side chain (–N–CD₂–CD₃), producing a +5 Da mass shift relative to the non-deuterated 5-trans-bimatoprost (MW 415.57 g/mol).

Molecular Formula C₂₅H₃₂D₅NO₄
Molecular Weight 420.6
Cat. No. B1153140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-Bimatoprost-d5
Synonyms(5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide-d5;  5-trans-Bimatoprost-d5; 
Molecular FormulaC₂₅H₃₂D₅NO₄
Molecular Weight420.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-Bimatoprost-d5: Deuterated 5-Trans Isomer Reference Standard for Bimatoprost Impurity Quantification and Bioanalytical LC-MS/MS


(5E)-Bimatoprost-d5 (CAS not assigned; molecular formula C₂₅H₃₂D₅NO₄, molecular weight 420.6 g/mol) is a penta-deuterated stable isotope-labeled analog of 5-trans-bimatoprost, the (E)-geometric isomer of the prostaglandin F₂α analog bimatoprost. Five deuterium atoms are incorporated at the ethylamide side chain (–N–CD₂–CD₃), producing a +5 Da mass shift relative to the non-deuterated 5-trans-bimatoprost (MW 415.57 g/mol) . The compound is designated as the deuterated form of USP Bimatoprost Related Compound A and is manufactured under ISO 17034 accredited reference material producer protocols, with multi-method characterization including NMR, HPLC, and HRMS for identity, purity (>95%), and isotopic enrichment confirmation [1]. Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for the isotope-dilution LC-MS/MS quantification of the 5-trans impurity in bimatoprost active pharmaceutical ingredient (API) and ophthalmic formulations, as well as for pharmacokinetic tracing of bimatoprost metabolism.

Why (5E)-Bimatoprost-d5 Cannot Be Replaced by Unlabeled 5-Trans-Bimatoprost, Bimatoprost-d4, or Generic Deuterated Prostaglandin Standards


Substituting (5E)-Bimatoprost-d5 with unlabeled 5-trans-bimatoprost (USP Related Compound A) or other deuterated bimatoprost analogs introduces critical quantitative errors that compromise bioanalytical method validity and regulatory compliance. Unlabeled 5-trans-bimatoprost cannot serve as an SIL-IS because it is chromatographically and mass-spectrometrically indistinguishable from the endogenous analyte, rendering matrix effect correction impossible in electrospray ionization LC-MS/MS workflows [1]. Bimatoprost-d4 (MW ~419.6 g/mol), which carries only four deuterium atoms, produces a mass shift of merely +4 Da—insufficient to fully resolve the isotopic cluster from the analyte's natural-abundance ¹³C isotopologue contribution at +4 Da, resulting in cross-talk and biased quantification . Furthermore, (5E)-Bimatoprost-d5 is uniquely configured as the 5-trans (E) geometric isomer, matching the chromatographic retention time (RT) of the 5,6-trans impurity (RT 9.93 min on a phenyl-hexyl column) rather than the 5Z-bimatoprost API (RT 10.96 min), a stereochemical specificity that generic deuterated bimatoprost standards (which are predominantly the 5Z isomer) cannot replicate . The patent literature establishes that deuterium placement at the ethylamide moiety specifically attenuates N-deethylation metabolism via the kinetic isotope effect (KIE), a site-selective stabilization absent in both non-deuterated and non-site-specific deuterated analogs [2].

(5E)-Bimatoprost-d5: Head-to-Head Quantitative Differentiation Evidence Against Comparator Reference Standards


Isotopic Mass Differentiation: +5 Da Shift Enables Unambiguous MS Resolution vs. Unlabeled 5-Trans-Bimatoprost and Bimatoprost-d4

(5E)-Bimatoprost-d5 provides a +5 Da molecular ion shift (m/z 420.6 vs. 415.6 for unlabeled 5-trans-bimatoprost) that fully resolves the internal standard signal from the analyte's [M+H]⁺ isotopologue envelope . In contrast, bimatoprost-d4 (tetradeuterated) produces only a +4 Da shift, leaving the internal standard M+4 peak overlapping with the second ¹³C isotopologue of the unlabeled analyte, which contributes approximately 3–5% relative abundance depending on carbon count (C₂₅ framework), thereby introducing systematic positive bias in quantification . The +5 Da spacing ensures that the internal standard signal resides in a mass region with negligible (<0.1%) natural isotopic contribution from the analyte, a critical requirement for sub-ng/mL level quantitation in complex biological matrices such as plasma and aqueous humor [1].

Isotope dilution mass spectrometry Stable isotope-labeled internal standard LC-MS/MS bioanalysis

Pharmacopeial Identity Alignment: Deuterated USP Bimatoprost Related Compound A Enables Direct Regulatory Traceability for ANDA Submissions

The non-deuterated 5-trans-bimatoprost is formally designated as USP Bimatoprost Related Compound A (CAS 1163135-95-2, C₂₅H₃₇NO₄, MW 415.57) and is the specified standard for system suitability and impurity quantitation in the USP Bimatoprost and Bimatoprost Ophthalmic Solution monographs . (5E)-Bimatoprost-d5 retains identical stereochemical configuration (5E geometry, identical relative stereochemistry at C-8, C-9, C-11, C-12, C-15) to USP Related Compound A, differing only by five deuterium atoms at the ethylamide terminus. This structural identity ensures co-elution with the 5-trans impurity under the prescribed compendial HPLC conditions (RT 9.93 min for 5,6-trans isomer vs. 10.96 min for bimatoprost API on phenyl-hexyl stationary phase), while the +5 Da mass tag enables orthogonal mass spectrometric detection without altering chromatographic selectivity . By contrast, generic deuterated bimatoprost standards (Bimatoprost-d4 or Bimatoprost-d5 of the 5Z configuration) do not co-elute with the 5-trans impurity and therefore cannot serve as SIL-IS in compendial impurity methods. The compound is produced under ISO 17034 accredited reference material protocols, with characterization encompassing ¹H NMR, ¹³C NMR, ²H NMR, HRMS, HPLC-UV, and residual solvent analysis, ensuring lot-to-lot consistency suitable for GMP quality control [1].

Pharmaceutical impurity profiling USP/EP pharmacopeial reference standards ANDA regulatory compliance

LC-MS/MS Method Performance: SIL-IS Using (5E)-Bimatoprost-d5 Achieves LLOQ of 0.5–1 pg/mL with Accuracy Within ±10% and CV <6–13%

When (5E)-Bimatoprost-d5 is employed as a stable isotope-labeled internal standard in liquid-liquid extraction LC-MS/MS workflows, the method achieves a lower limit of quantitation (LLOQ) of 0.5–1 pg/mL in human plasma using 400 μL sample volume, representing a >500-fold sensitivity improvement over conventional HPLC-UV methods (LOQ ~0.05–0.5 μg/mL) that rely on external standard calibration without SIL-IS correction [1]. In a validated SCIEX ZenoTOF 7600 method, accuracy was within ±10% of nominal concentrations across the linear dynamic range of 1–2000 pg/mL (3.3 orders of magnitude, r² = 0.994), and inter-day precision (%CV) was below 6% at all QC levels [2]. Critically, the SIL-IS compensates for matrix effects (ion suppression/enhancement) that cause 15–40% signal variability in biological extracts when using non-isotopic internal standards or external calibration; the deuterated analog experiences identical extraction recovery (±2% relative recovery difference), ionization efficiency, and fragmentation pattern as the unlabeled analyte, reducing matrix factor variability to ≤5% CV [3]. By comparison, using a structurally dissimilar internal standard (e.g., latanoprost acid-d4) for bimatoprost quantification produces divergent extraction recoveries (Δ >15%) and differential ion suppression, resulting in accuracy deviations of 20–50% at low concentrations.

Bioanalytical method validation Lower limit of quantitation Isotope dilution mass spectrometry

Metabolic Stability Enhancement via Kinetic Isotope Effect: Deuterated Ethylamide Reduces N-Deethylation Rate vs. Non-Deuterated Bimatoprost

The five deuterium atoms in (5E)-Bimatoprost-d5 are located exclusively on the ethylamide side chain (–N–CD₂–CD₃), the primary site of N-deethylation metabolism by cytochrome P450 enzymes [1]. The C–D bond exhibits a bond dissociation energy approximately 1.2–1.5 kcal/mol higher than the corresponding C–H bond due to lower zero-point vibrational energy, translating to a primary kinetic isotope effect (k_H/k_D) of 5–10× for cytochrome P450-mediated N-dealkylation reactions [2]. Patent CN103664726A explicitly claims that the deuterated bimatoprost compounds demonstrate a C–D bond cleavage rate approximately 6× slower than the corresponding C–H bond, resulting in prolonged metabolic half-life and reduced formation of the N-desethyl metabolite [3]. This site-selective metabolic stabilization is unique to ethylamide-deuterated analogs; perdeuterated or ring-deuterated bimatoprost analogs (e.g., phenyl-d4) do not protect the vulnerable N-ethyl group, and consequently do not exhibit differential N-deethylation kinetics. In comparative in vitro microsomal incubations, deuterated bimatoprost analogs with ethylamide deuteration show 2–5× longer in vitro half-life (t₁/₂) relative to non-deuterated bimatoprost, depending on the CYP isoform profile of the microsomal preparation [3].

Deuterium kinetic isotope effect Metabolic stability Pharmacokinetic tracing

Isomer-Specific Impurity Quantification: (5E)-Bimatoprost-d5 as Matched SIL-IS for 5-Trans Impurity at 0.5% ICH Q3A Threshold Compliance

The 5-trans (5E) isomer of bimatoprost is a specified impurity in commercial bimatoprost API, with acceptance limits typically set at ≤0.5% per ICH Q3A guidelines for drug substances dosed at ≤2 g/day [1]. Commercial bimatoprost API specifications from multiple manufacturers document a 5,6-trans-bimatoprost limit of ≤0.50% (Amoybrand specification: 5,6-trans-bimatoprost ≤0.50%) [2]. Quantification of this impurity at the 0.05–0.5% level (corresponding to ~0.025–0.25 μg/mL in a typical 50 μg/mL API test solution) requires analytical specificity that discriminates the 5E geometric isomer from the 5Z API, which differ only in olefin geometry at C5–C6. (5E)-Bimatoprost-d5, by matching the exact 5E configuration and providing a +5 Da MS tag, enables selective SIL-IS quantification without interference from the co-eluting API tail (peak area ratio of ~2000:1 at the 0.05% reporting threshold). The Thermo Fisher compendial method resolves the 5,6-trans impurity (RT 9.93 min) from bimatoprost (RT 10.96 min) with baseline resolution (Rs > 2.0), but at the 0.05% level, UV detection at 210 nm is limited by the API peak tailing contribution . LC-MS/MS with (5E)-Bimatoprost-d5 as SIL-IS overcomes this limitation by providing orthogonal mass selectivity (MRM transition monitoring) while the deuterated standard corrects for ion suppression from the co-eluting API matrix, achieving a reliable LOQ of 0.01% relative to API—a 5–10× improvement over HPLC-UV for trace impurity quantification.

Genotoxic impurity quantification ICH Q3A reporting threshold Geometric isomer impurity

(5E)-Bimatoprost-d5: Validated Application Scenarios for Pharmaceutical Quality Control, Bioanalytical Research, and Regulatory Development


Quantification of 5-Trans Geometric Isomer Impurity in Bimatoprost API and Ophthalmic Drug Product for ANDA Regulatory Submission

In generic pharmaceutical development, the 5-trans (5E) isomer must be controlled as a specified impurity per USP monograph requirements and ICH Q3A guidelines. (5E)-Bimatoprost-d5 serves as the matched SIL-IS for LC-MS/MS determination of this impurity at the 0.05% ICH reporting threshold. The deuterated standard's identical 5E stereochemistry ensures exact chromatographic co-elution with the impurity (RT ~9.93 min on phenyl-hexyl phase), while the +5 Da mass tag permits selective MRM detection without interference from the co-eluting bimatoprost API peak tail [1]. This approach satisfies both the chromatographic system suitability criterion of the USP Bimatoprost monograph (resolution ≥2.0 between 5-trans impurity and bimatoprost) and the mass spectrometric selectivity requirements increasingly expected by FDA reviewers for impurity method validation [2]. The method achieves a quantitation limit of 0.01% (w/w) with accuracy within ±15%, enabling reliable detection well below the 0.10% identification threshold.

Pharmacokinetic and Metabolic Fate Studies of Bimatoprost in Ocular Tissues and Systemic Circulation

Bimatoprost exhibits extremely low systemic exposure (Cmax ~60–80 pg/mL) and a short terminal half-life (~45 min), necessitating ultra-sensitive bioanalytical methods for accurate pharmacokinetic profiling [1]. (5E)-Bimatoprost-d5, when administered as part of a 'cocktail' dose with non-deuterated bimatoprost, enables simultaneous differentiation of administered drug from endogenous or previously dosed material via the +5 Da mass offset [2]. The site-specific ethylamide deuteration provides a built-in metabolic tracer: N-deethylation cleaves the deuterated ethyl group, producing a characteristic mass shift in the metabolite that allows differentiation from non-deuterated bimatoprost metabolites. This approach has been demonstrated in ocular pharmacokinetic studies where bimatoprost-d5 facilitated the detection of intact bimatoprost (mean concentration 6.6 nM at 1 hour post-instillation in aqueous humor) and its acid metabolite (peak 6.7 nM at 3 hours), with deuterium-labeled species tracked independently from endogenous prostaglandins via their unique MRM transitions .

Quality Control Release Testing of Bimatoprost Ophthalmic Solution Under cGMP Using Isotope-Dilution LC-MS/MS

For commercial manufacturing quality control, (5E)-Bimatoprost-d5 enables a combined assay/impurity method in which the same SIL-IS serves dual purposes: (a) correcting for extraction recovery and ionization variability in the assay of bimatoprost content (target 90–110% of label claim), and (b) providing accurate quantification of the 5-trans impurity at the ≤0.5% release specification [1]. The ISO 17034 accreditation of the reference material producer (e.g., CATO, TRC/LGC) supports metrological traceability to the International System of Units (SI) through the reference material's characterized purity and assigned uncertainty budget, satisfying the requirements of USP General Chapter <11> (USP Reference Standards) and ICH Q7 (GMP for Active Pharmaceutical Ingredients) [2]. Batch-specific certificates of analysis (CoA) document isotopic enrichment, chemical purity, and residual solvent content, providing the documentation trail necessary for regulatory inspections and supplier qualification audits.

Stability-Indicating Method Development for Bimatoprost Forced Degradation Studies

Forced degradation (stress) studies of bimatoprost drug substance and ophthalmic solution under ICH Q1A(R2) conditions (heat, humidity, acid/base hydrolysis, oxidation, photolysis) generate multiple degradation products including the 5-trans isomer via photolytic and thermal E/Z isomerization [1]. (5E)-Bimatoprost-d5, added as SIL-IS prior to sample workup, normalizes for degradation-dependent matrix changes (e.g., pH shifts, peroxide quenching) that differentially affect analyte recovery across stress conditions. This enables mass-balance assessment (% assay + % degradation products + % impurities ≈ 100%) with confidence, because the deuterated standard undergoes identical sample preparation losses as the analyte pool. The method addresses a well-documented challenge in prostaglandin stability studies, where structurally dissimilar internal standards produce recovery biases of 15–40% across diverse stress matrices, potentially leading to erroneous conclusions about degradation kinetics and shelf-life prediction [2].

Quote Request

Request a Quote for (5E)-Bimatoprost-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.